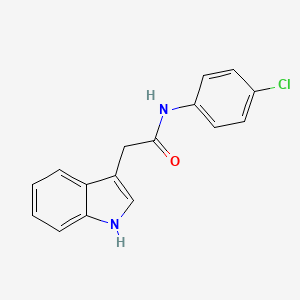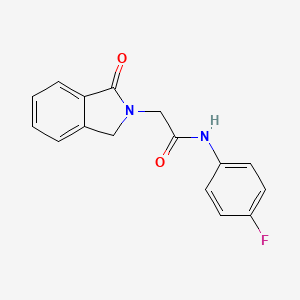![molecular formula C17H18ClN3O4 B7478823 N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)
N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively used in scientific research. It is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival. AG-1478 has been widely used to study the mechanism of EGFR signaling pathway and its involvement in various diseases, including cancer.
Mechanism of Action
N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide selectively inhibits the tyrosine kinase activity of EGFR by binding to its ATP-binding site. This prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways. This compound has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR) and insulin-like growth factor 1 receptor (IGF-1R).
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis. This compound has been used to study the role of EGFR in various physiological processes, such as wound healing and tissue regeneration.
Advantages and Limitations for Lab Experiments
N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide is a highly selective inhibitor of EGFR tyrosine kinase and has been extensively used in scientific research. Its selectivity for EGFR makes it a valuable tool for studying the mechanism of EGFR signaling pathway and its involvement in various diseases. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide has been extensively studied in scientific research, and its potential applications in the treatment of various diseases, including cancer, have been explored. However, there are still many unanswered questions regarding the mechanism of EGFR signaling pathway and its involvement in disease progression. Future research should focus on developing more potent and selective inhibitors of EGFR tyrosine kinase and investigating their potential applications in the treatment of various diseases. Additionally, the development of new drug delivery systems for this compound and other EGFR inhibitors may improve their efficacy and reduce their potential toxicity.
Synthesis Methods
N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide can be synthesized using various methods, including chemical synthesis and enzymatic methods. The chemical synthesis of this compound involves the reaction of furan-2-carboxylic acid with 5-chloro-2-morpholin-4-ylaniline in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-oxoethylamine to form this compound. Enzymatic methods, such as chemoenzymatic synthesis, have also been used to synthesize this compound.
Scientific Research Applications
N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide has been extensively used in scientific research to study the mechanism of EGFR signaling pathway and its involvement in various diseases, including cancer. It has been used to investigate the role of EGFR in cell proliferation, migration, and invasion. This compound has also been used to study the downstream signaling pathways activated by EGFR, such as the PI3K/AKT and MAPK/ERK pathways.
properties
IUPAC Name |
N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c18-12-3-4-14(21-5-8-24-9-6-21)13(10-12)20-16(22)11-19-17(23)15-2-1-7-25-15/h1-4,7,10H,5-6,8-9,11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXNKAJWSIZOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478741.png)

![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)

![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)





![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)
